Regioselectivity Control in Direct Arylation: C2 vs. C5 Functionalization of 3-Formylthiophene Derivatives
The regioselectivity of palladium-catalyzed direct arylation of 3-formylthiophene derivatives is strongly influenced by the protecting group status of the aldehyde. Using 3-formylthiophene as substrate, C2-arylated products are obtained with 76–86% regioselectivity, whereas arylation of 3-formylthiophene diethyl acetal yields C5-arylated products with 64–88% regioselectivity . This demonstrates that the free aldehyde in the target compound 4-(3-formylthiophen-2-yl)benzonitrile enables predictable C2 regioselectivity in cross-coupling reactions.
| Evidence Dimension | Regioselectivity of direct arylation (C2 vs. C5 product ratio) |
|---|---|
| Target Compound Data | C2-arylated products with 76–86% regioselectivity using 3-formylthiophene |
| Comparator Or Baseline | 3-Formylthiophene diethyl acetal: C5-arylated products with 64–88% regioselectivity |
| Quantified Difference | Regioselectivity switches from predominantly C2 (free aldehyde) to predominantly C5 (protected acetal); ~12–22 percentage point shift |
| Conditions | Pd(OAc)2/dppb catalyst system, aryl bromides, 0.1 mol% catalyst loading |
Why This Matters
This matters because the free aldehyde in the target compound directs C2 regioselectivity, enabling synthetic access to 2,3-disubstituted thiophene scaffolds that are inaccessible or less efficient when using protected aldehyde analogs.
